2-Benzyl-3-phenylpropanal
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Overview
Description
2-Benzyl-3-phenylpropanal is an organic compound with the molecular formula C16H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzyl and a phenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-3-phenylpropanal can be synthesized through several methods. One common route involves the reaction of benzyl bromide with benzyl cyanide in the presence of a base, followed by hydrolysis to yield the desired aldehyde . Another method includes the reduction of 3-phenylpropanoyl chloride using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-Benzyl-3-phenylpropanoic acid.
Reduction: 2-Benzyl-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Benzyl-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenylpropanal involves its reactivity as an aldehyde. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The aromatic rings can also undergo electrophilic substitution, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Benzaldehyde: Similar structure but lacks the additional benzyl group.
Cinnamaldehyde: Contains a phenyl group but has a different carbon chain structure.
Phenylacetaldehyde: Similar aldehyde functionality but with a different arrangement of the aromatic ring.
Uniqueness: 2-Benzyl-3-phenylpropanal is unique due to the presence of both benzyl and phenyl groups attached to the same carbon chain, providing distinct reactivity and applications compared to other aldehydes .
Properties
IUPAC Name |
2-benzyl-3-phenylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRQCGOHCSUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22859-80-9 |
Source
|
Record name | 2-benzyl-3-phenylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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